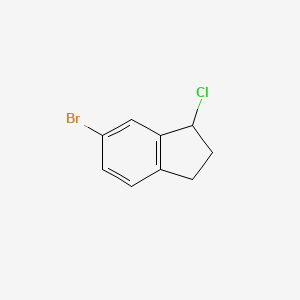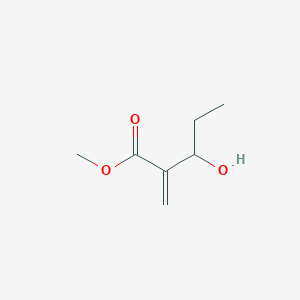
(2R,4S)-2-isopropyltetrahydropyran-4-amine;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R,4S)-2-Isopropyltetrahydropyran-4-amine hydrochloride is a chiral compound with significant applications in various fields of science and industry. This compound is characterized by its specific stereochemistry, which is denoted by the (2R,4S) configuration. The presence of the isopropyl group and the tetrahydropyran ring structure contributes to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2R,4S)-2-isopropyltetrahydropyran-4-amine hydrochloride typically involves the following steps:
Formation of the Tetrahydropyran Ring: The initial step involves the formation of the tetrahydropyran ring through a cyclization reaction. This can be achieved using various reagents and catalysts under controlled conditions.
Introduction of the Isopropyl Group: The isopropyl group is introduced via an alkylation reaction. This step requires the use of isopropyl halides and a suitable base to facilitate the reaction.
Amination: The introduction of the amine group is carried out through a nucleophilic substitution reaction. This step involves the use of amine precursors and appropriate reaction conditions to ensure the desired stereochemistry.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the amine with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of (2R,4S)-2-isopropyltetrahydropyran-4-amine hydrochloride is scaled up using optimized reaction conditions and efficient purification techniques. The use of continuous flow reactors and automated systems ensures high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(2R,4S)-2-Isopropyltetrahydropyran-4-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce alcohols.
Substitution: Nucleophilic substitution reactions can occur at the amine group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Alkyl halides, acyl chlorides, suitable solvents, and bases.
Major Products Formed
Oxidation: Ketones, aldehydes.
Reduction: Alcohols.
Substitution: Various substituted amines and derivatives.
Applications De Recherche Scientifique
(2R,4S)-2-Isopropyltetrahydropyran-4-amine hydrochloride has diverse applications in scientific research, including:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein-ligand binding.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of fine chemicals and as an intermediate in various chemical processes.
Mécanisme D'action
The mechanism of action of (2R,4S)-2-isopropyltetrahydropyran-4-amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing biochemical pathways. The stereochemistry of the compound plays a crucial role in its binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2R,4R)-2-Isopropyltetrahydropyran-4-amine hydrochloride
- (2S,4S)-2-Isopropyltetrahydropyran-4-amine hydrochloride
- (2S,4R)-2-Isopropyltetrahydropyran-4-amine hydrochloride
Uniqueness
The (2R,4S) configuration of 2-isopropyltetrahydropyran-4-amine hydrochloride imparts unique chemical and biological properties compared to its stereoisomers. This specific stereochemistry can result in different binding affinities, reactivity, and overall effectiveness in various applications.
Propriétés
Formule moléculaire |
C8H18ClNO |
|---|---|
Poids moléculaire |
179.69 g/mol |
Nom IUPAC |
(2R,4S)-2-propan-2-yloxan-4-amine;hydrochloride |
InChI |
InChI=1S/C8H17NO.ClH/c1-6(2)8-5-7(9)3-4-10-8;/h6-8H,3-5,9H2,1-2H3;1H/t7-,8+;/m0./s1 |
Clé InChI |
QEKLKUNIDCRREP-KZYPOYLOSA-N |
SMILES isomérique |
CC(C)[C@H]1C[C@H](CCO1)N.Cl |
SMILES canonique |
CC(C)C1CC(CCO1)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-Thiazolidinone,3-[[[4-[bis(2-chloroethyl)amino]phenyl]methylene]amino]-2-thioxo-](/img/structure/B14010300.png)



![2,2,2-trifluoro-N-[2-methyl-2-(prop-2-ynoxymethyldisulfanyl)propyl]acetamide](/img/structure/B14010310.png)








